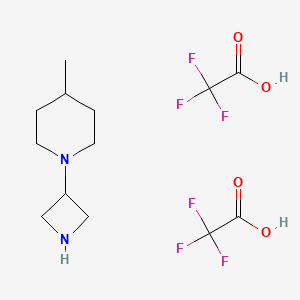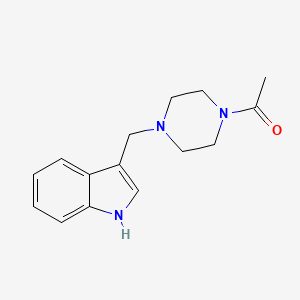
1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound that features an indole moiety linked to a piperazine ring via a methylene bridge, with an ethanone group attached to the piperazine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, certain indole derivatives have shown inhibitory activity against influenza A . Others have been effective against HIV-1 . The interaction of these compounds with their targets often results in changes that inhibit the function of the target, thereby exerting their biological effect.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, certain indole derivatives have been found to inhibit tubulin polymerization, affecting cell division and growth .
Result of Action
For instance, certain indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit tubulin polymerization, a critical process in cell division .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes . For example, it has been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin . These effects suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been found to inhibit tubulin polymerization, a process critical for cell division .
Temporal Effects in Laboratory Settings
Given its observed effects on cell division and tubulin polymerization, it is likely that the compound’s stability, degradation, and long-term effects on cellular function would be of interest for further study .
Metabolic Pathways
Given its structural similarity to indole derivatives, which are known to interact with various enzymes and cofactors , it is likely that this compound could also be involved in similar metabolic pathways .
Transport and Distribution
Given its observed cellular effects, it is likely that the compound interacts with various transporters or binding proteins, and could have effects on its localization or accumulation within cells .
Subcellular Localization
Given its observed cellular effects, it is likely that the compound could be directed to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Mannich Reaction: The indole derivative undergoes a Mannich reaction with formaldehyde and piperazine to form the intermediate 1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)methanol.
Oxidation: The intermediate is then oxidized to form this compound. Common oxidizing agents include pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.
Wissenschaftliche Forschungsanwendungen
1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)butanone: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness
1-(4-((1H-indol-3-yl)methyl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety provides a versatile scaffold for interactions with biological targets, while the piperazine ring enhances solubility and bioavailability. The ethanone group allows for further chemical modifications, making this compound a valuable intermediate in drug discovery and development.
Eigenschaften
IUPAC Name |
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12(19)18-8-6-17(7-9-18)11-13-10-16-15-5-3-2-4-14(13)15/h2-5,10,16H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKHJBUHGGCRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[(3-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2977648.png)
![N'-[2-(4-chlorophenyl)ethyl]-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2977651.png)
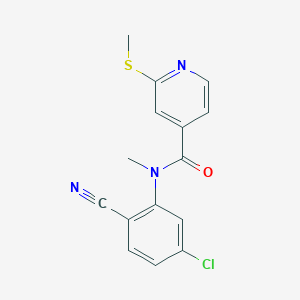
![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)
![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2977656.png)

![4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B2977659.png)
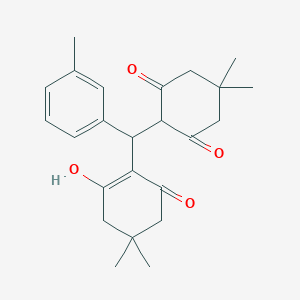
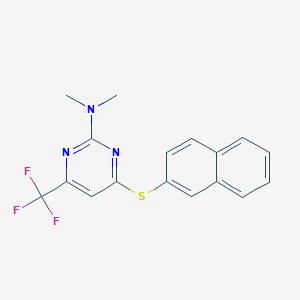
![4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2977666.png)
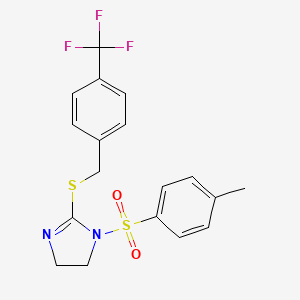
![6-chloro-N-[3-(dimethylamino)propyl]-5-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B2977668.png)
![Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2977669.png)
